4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine
Description
4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine is a sulfinyl-containing compound featuring a benzenamine (aniline) group linked via a sulfinyl (-SO-) moiety to a 1-propylimidazole scaffold.
Properties
IUPAC Name |
4-[(3-propylimidazol-4-yl)methylsulfinyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRLSBRGMJDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629115 | |
| Record name | 4-[(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597583-07-8 | |
| Record name | 4-[(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides.
Sulfoxidation: The sulfoxide group is introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to Benzenamine: The final step involves coupling the sulfinyl-imidazole intermediate with benzenamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell walls, and modulation of inflammatory responses.
Comparison with Similar Compounds
Structural Analogues Based on Sulfur Oxidation State
The oxidation state of sulfur significantly impacts molecular properties. Key comparisons include:
Key Observations :
- The sulfinyl group increases molar mass and polarity compared to the thio analog, likely enhancing solubility in polar solvents.
- The sulfinyl group’s electron-withdrawing nature may raise the pKa slightly compared to the thio compound, altering protonation behavior in biological systems .
Heterocyclic Core Modifications
Imidazole vs. Triazole Derivatives
Key Observations :
- Triazole derivatives (e.g., Compound 2c) exhibit increased polarity and metabolic stability due to additional nitrogen atoms, but reduced membrane permeability compared to imidazoles .
- Halogen substituents (e.g., chlorine in 2c) enhance lipophilicity and may improve target binding via hydrophobic interactions .
Benzimidazole Derivatives
Key Observations :
- Methoxy groups improve aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity .
Substituent Effects on Functionality
Substituents on the aromatic or heterocyclic rings modulate physicochemical and biological behavior:
Key Observations :
- Alkyl chains (e.g., propyl) enhance lipophilicity, favoring passive diffusion across biological membranes.
- Nitro groups (e.g., in ) are metabolically labile but can act as prodrugs or participate in redox reactions .
Biological Activity
4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine, a compound featuring both an imidazole and a sulfinyl group, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has shown potential as an inhibitor of protein kinases involved in cell signaling pathways related to cancer progression. The dual inhibition mechanism may enhance its efficacy against tumor cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| HeLa | 0.15 - 0.29 | Tubulin polymerization inhibition |
| A549 | 0.33 - 1.48 | Cell cycle arrest in G2/M phase |
The compound's mechanism involves the induction of apoptosis and disruption of tubulin polymerization, which are critical for cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazole and sulfinyl groups can significantly influence the compound's potency. For instance, substituents on the phenyl ring enhance binding affinity to target proteins, while variations in the alkyl chain length affect pharmacokinetic properties.
Case Studies
- In Vivo Efficacy : A study conducted on tumor-bearing mice showed that administration of this compound resulted in reduced tumor growth compared to control groups. The observed reduction was attributed to enhanced apoptosis and cell cycle arrest mechanisms .
- Comparative Analysis : When compared to traditional chemotherapeutics like Doxorubicin, this compound exhibited lower IC50 values across multiple cancer cell lines, suggesting a potentially higher efficacy with reduced side effects .
- Toxicity Assessment : The compound was evaluated for toxicity in normal cell lines (e.g., NRK-52E) and demonstrated a favorable safety profile with CC50 values significantly higher than the IC50 values observed in cancerous cells, indicating selective cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
